N-(2,4-DIMETHOXYPHENYL)-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA

Description

N-(2,4-Dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)thiourea is a thiourea derivative featuring a 2,4-dimethoxyphenyl group and a hindered 2,2,6,6-tetramethylpiperidyl moiety. Thioureas are known for their diverse applications, including use as stabilizers, agrochemicals, and pharmaceuticals. The tetramethylpiperidyl group is characteristic of hindered amine light stabilizers (HALS), which protect polymers from UV degradation by scavenging free radicals .

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2S/c1-17(2)10-12(11-18(3,4)21-17)19-16(24)20-14-8-7-13(22-5)9-15(14)23-6/h7-9,12,21H,10-11H2,1-6H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBUWBYXQHGCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=S)NC2=C(C=C(C=C2)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)thiourea is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

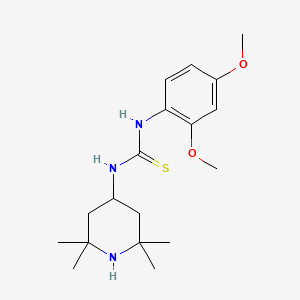

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that thiourea derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects. The specific compound under consideration has shown promising results in various studies.

Anticancer Activity

- Cytotoxicity Studies :

- A study demonstrated that thiourea derivatives have significant cytotoxic effects against various cancer cell lines. For instance, N-(2,4-dichloro)benzoyl-N'-phenylthiourea exhibited potent activity against breast cancer cell lines (MCF-7 and T47D), outperforming standard treatments like hydroxyurea .

- The compound was synthesized and evaluated for its cytotoxicity using MTT assays, revealing a selectivity index that suggests it could be a viable candidate for further development as an anticancer agent.

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| N-(2,4-Dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 5.0 | |

| N-(2,4-Dichloro)benzoyl-N'-phenylthiourea | T47D | 3.0 | |

| Hydroxyurea | MCF-7 | 150 |

The mechanism through which N-(2,4-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidyl)thiourea exerts its effects may involve:

- Inhibition of Cell Proliferation : Studies suggest that thiourea compounds can induce apoptosis in cancer cells through various pathways.

- Targeting Specific Receptors : Research on similar compounds indicates that they may inhibit critical signaling pathways involved in cancer progression.

Antiviral Activity

In addition to its anticancer properties, related compounds have been studied for their antiviral potential:

Case Studies

- Case Study on Anticancer Efficacy :

- A systematic evaluation of thiourea analogs demonstrated significant antitumor activity in preclinical models. The study highlighted the potential of modifying the piperidine moiety to enhance efficacy against resistant cancer cell lines.

Comparison with Similar Compounds

Research Findings and Hypotheses

- Synthesis: The target compound’s synthesis likely involves coupling 2,4-dimethoxyphenyl isothiocyanate with 2,2,6,6-tetramethyl-4-piperidylamine, analogous to thiourea syntheses in . Reagents like sulfur monochloride (used in ) might facilitate sulfur incorporation .

- Stability : The methoxy groups may improve solubility in hydrophobic matrices, while the hindered amine could enhance UV resistance, as seen in HALS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.